molecular formula C23H29N3O5 B3989127 4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide

4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide

Cat. No.: B3989127
M. Wt: 427.5 g/mol
InChI Key: CUHSLNNQKITDKR-UHFFFAOYSA-N
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Description

4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide is a complex organic compound that features a morpholine ring, a nitro group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-nitrobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzamide intermediate.

    Attachment of the Propan-2-ylphenoxy Group: The final step involves the attachment of the propan-2-ylphenoxy group through an etherification reaction, using a suitable phenol derivative and an alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.

    Substitution: Alkyl halides or sulfonates as electrophiles, with the morpholine nitrogen acting as the nucleophile.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted morpholine derivatives.

    Oxidation: Formation of quinone derivatives from the phenoxy group.

Scientific Research Applications

4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of 4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and morpholine ring are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit or activate its target by forming hydrogen bonds, hydrophobic interactions, or covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    1-morpholino-3-(4-nitrophenoxy)propan-2-ol: This compound shares the morpholine and nitro functional groups but differs in its overall structure and properties.

    4-(4-nitrophenyl)morpholin-3-one: Similar in having a morpholine ring and a nitro group, but with different substituents and applications.

Uniqueness

4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-16(2)18-4-7-20(8-5-18)31-15-17(3)24-23(27)19-6-9-21(22(14-19)26(28)29)25-10-12-30-13-11-25/h4-9,14,16-17H,10-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHSLNNQKITDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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